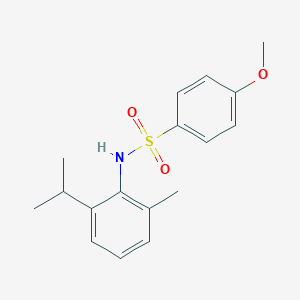![molecular formula C16H16ClNOS B5702627 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibitors have been found to have anticancer and neuroprotective effects, which may explain the therapeutic potential of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been found to have biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the levels of inflammatory cytokines. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in lab experiments is its high potency and specificity. It has been found to have potent anticancer and neuroprotective effects at low concentrations. However, one of the limitations of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in aqueous solutions. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could also be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide involves the reaction of 4-chlorobenzyl chloride with N,N-dimethyl-4-mercaptobenzamide in the presence of a base. The resulting compound is then purified by column chromatography to obtain 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in high purity.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(2)16(19)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCSDYYUJPJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)


![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)


![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)

![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)